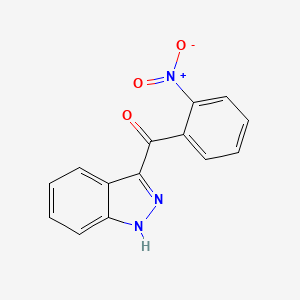
(1H-Indazol-3-yl)(2-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Indazol-3-yl)(2-nitrophenyl)methanone is a chemical compound with the molecular formula C14H9N3O3 It is characterized by the presence of an indazole ring fused with a nitrophenyl group through a methanone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indazol-3-yl)(2-nitrophenyl)methanone typically involves the condensation of 1H-indazole-3-carboxaldehyde with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity, as well as the use of automated equipment for mixing, heating, and purification.
化学反应分析
Types of Reactions
(1H-Indazol-3-yl)(2-nitrophenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanone linkage can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Oxidation: The indazole ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4)
Major Products Formed
Reduction: (1H-Indazol-3-yl)(2-aminophenyl)methanone
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized indazole derivatives
科学研究应用
(1H-Indazol-3-yl)(2-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
作用机制
The mechanism of action of (1H-Indazol-3-yl)(2-nitrophenyl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indazole and nitrophenyl moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed bioactive effects.
相似化合物的比较
Similar Compounds
- (1H-Indazol-3-yl)(4-nitrophenyl)methanone
- (1H-Indazol-3-yl)(2-chlorophenyl)methanone
- (1H-Indazol-3-yl)(2-methylphenyl)methanone
Uniqueness
(1H-Indazol-3-yl)(2-nitrophenyl)methanone is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
生物活性
(1H-Indazol-3-yl)(2-nitrophenyl)methanone, also known by its CAS number 821767-56-0, is a compound belonging to the indazole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action, supported by various studies and data tables.
- Molecular Formula : C11H8N4O3
- Molecular Weight : 240.21 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. A significant study evaluated a series of indazole derivatives for their in vitro anticancer activity against various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated that several derivatives exhibited mild to moderate cytotoxic effects, suggesting that modifications in the structure could enhance their efficacy .
Table 1: Anticancer Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| This compound | HCT-116 | 15.5 | Moderate |
| (1H-Indazol-3-yl)(4-chlorophenyl)methanone | MDA-MB-231 | 10.2 | Moderate |
| (1H-Indazol-3-yl)(phenyl)methanone | HCT-116 | 12.8 | Moderate |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study focused on the inhibition of Candida species demonstrated that certain indazole derivatives exhibited promising antifungal activity, particularly against Candida albicans and Candida glabrata. The structure of these compounds plays a crucial role in their effectiveness against fungal pathogens .
Table 2: Antifungal Activity Against Candida Species
| Compound | Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | C. albicans | 25 | Effective |
| (1H-Indazol-3-yl)(4-methylphenyl)methanone | C. glabrata | 30 | Effective |
The biological mechanism underlying the activity of this compound is thought to involve interaction with specific molecular targets within cancer and microbial cells. For instance, indazole derivatives may inhibit key enzymes involved in cell proliferation or disrupt cellular signaling pathways critical for tumor growth and survival .
Case Studies
A notable case study investigated the structure-activity relationship (SAR) of various indazole derivatives, including this compound. The study found that modifications to the nitro group significantly influenced the compound's potency against cancer cell lines. This highlights the importance of chemical structure in determining biological activity and suggests pathways for optimizing therapeutic efficacy .
属性
CAS 编号 |
821767-56-0 |
|---|---|
分子式 |
C14H9N3O3 |
分子量 |
267.24 g/mol |
IUPAC 名称 |
1H-indazol-3-yl-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C14H9N3O3/c18-14(10-6-2-4-8-12(10)17(19)20)13-9-5-1-3-7-11(9)15-16-13/h1-8H,(H,15,16) |
InChI 键 |
ZQFVIYZUGUFOMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















